Elevated Lipophilicity (LogP) Relative to the Saturated Analog Enhances Predicted Membrane Partitioning
The ACD/LogP of 1-amino-3-methylhex-3-en-2-ol is calculated to be 1.20 , whereas the saturated analog 1-amino-3-methylhexan-2-ol exhibits a lower ACD/LogP of 0.88 , giving an absolute increase of +0.32 log unit for the target compound. This difference indicates that the unsaturated compound is >2‑fold more lipophilic, which can translate into superior passive membrane permeability and potentially higher intracellular exposure when the scaffold is incorporated into a drug-like molecule.
| Evidence Dimension | Calculated octanol–water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.20 |
| Comparator Or Baseline | 1-Amino-3-methylhexan-2-ol (CAS 1248220-97-4), ACD/LogP = 0.88 |
| Quantified Difference | Δ LogP = +0.32 (target more lipophilic) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module prediction (v14.00) |
Why This Matters
A LogP increase of 0.3 log units can significantly affect compound distribution in biological assays, making the target compound worth investigating when higher membrane flux is desired.
